molecular formula C14H9NO2 B092138 3-Nitrophenanthrene CAS No. 17024-19-0

3-Nitrophenanthrene

Cat. No. B092138
CAS RN: 17024-19-0
M. Wt: 223.23 g/mol
InChI Key: CPRHWWUDRYJODK-UHFFFAOYSA-N
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Description

3-Nitrophenanthrene is a nitro derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon. It is characterized by the presence of a nitro group (-NO2) attached to the phenanthrene ring system. The compound is of interest due to its potential applications and its role in environmental chemistry, particularly in the study of pollutants and their transformations.

Synthesis Analysis

The synthesis of nitro derivatives of aromatic compounds like phenanthrene can be complex due to the reactivity of the nitro group. In the context of 3-nitrophenanthrene, the literature provides insights into related synthesis methods. For instance, the reaction of phenanthrene with nitrogen dioxide in a benzene solution can yield various nitro derivatives, including 3-nitrophenanthrene . This process involves the formation of both monomeric and dimeric nitro nitrates, with the product distribution being influenced by the concentration of phenanthrene .

Molecular Structure Analysis

The molecular structure of 3-nitrophenanthrene includes the phenanthrene core with a nitro group substitution. The X-ray crystal structure analysis of related compounds, such as the trans nitro nitrate derivative of phenanthrene, provides valuable information about the molecular conformation and the electronic effects of the nitro group on the aromatic system . These structural insights are crucial for understanding the reactivity and physical properties of nitroaromatic compounds.

Chemical Reactions Analysis

Nitroaromatic compounds like 3-nitrophenanthrene can undergo a variety of chemical reactions. The literature discusses reactions involving nitro derivatives of chromenes, which can be considered analogous to phenanthrene derivatives . These reactions include nucleophilic substitutions, cycloadditions, and redox reactions. Enantioselective reactions and the stereochemistry of the products are also of significant interest, as they can influence the properties and potential applications of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitrophenanthrene are influenced by the presence of the nitro group. This group is electron-withdrawing, which can affect the electronic distribution in the phenanthrene ring and, consequently, the compound's reactivity. The literature review on related compounds, such as 3-nitrochromenes, provides insights into the behavior of nitroaromatic compounds, including their reactions with nucleophiles and their redox chemistry . The synthesis of highly functionalized 3-nitrothiophenes also sheds light on the sensitivity and selectivity of reactions involving nitro compounds, which can be extrapolated to the behavior of 3-nitrophenanthrene .

Scientific Research Applications

  • Identification of Nitrophenanthrene in Environmental Samples : Nitrophenanthrene, including 3-Nitrophenanthrene, has been identified as a product of the heterogeneous nitration of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. This is significant for atmospheric and environmental studies, particularly in understanding the transformation and fate of PAHs in the environment (Cochran et al., 2016).

  • Analytical Methodology for Soil Contamination Studies : A simple analytical procedure has been developed for the analysis of selected nitro-PAHs in soil samples, including 3-Nitrophenanthrene. This method, involving sonication and fluorescence detection, is crucial for environmental monitoring and assessing soil contamination (GARCÍA-ALONSO et al., 2012).

  • Predicting Mutagenic Activity : The mutagenic activity of various isomers of nitrophenanthrene, including 3-Nitrophenanthrene, has been studied using simulated IR and Raman spectra. This research provides valuable insights into the potential health hazards of these compounds and their behavior in the environment (Alparone & Librando, 2013).

  • Environmental Toxicology Studies : Research on the formation of genotoxic nitro-PAH compounds in fish exposed to ambient nitrite and PAHs highlights the ecological and health impacts of nitro-PAHs like 3-Nitrophenanthrene. This study sheds light on the bioaccumulation and biotransformation of these compounds in aquatic organisms (Shailaja et al., 2006).

  • Atmospheric Chemistry : The study of nitro-PAH concentrations in urban and suburban atmospheres, including compounds like 3-Nitrophenanthrene, is crucial for understanding air pollution and its health effects. This research contributes to our knowledge of the sources and concentrations of nitro-PAHs in different environments (Bamford & Baker, 2003).

  • Chemical Synthesis and Reactions : Studies on the amination of 9-nitrophenanthrene and the synthesis of various phenanthrene derivatives provide insight into the chemical properties and potential applications of nitrophenanthrenes in synthetic chemistry (Barton et al., 1971).

Safety And Hazards

3-Nitrophenanthrene is highly flammable and harmful if swallowed. It may cause irritation to the skin, mucous membrane, and upper respiratory system. It may also cause drowsiness and dizziness .

properties

IUPAC Name

3-nitrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRHWWUDRYJODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075073
Record name Phenanthrene, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenanthrene

CAS RN

17024-19-0
Record name 3-Nitrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17024-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrene, 3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17024-19-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107614
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthrene, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
MM Nascimento, ST Martinez, ES Prazeres… - Microchemical …, 2022 - Elsevier
… Individual analytical standards of 3-nitrophenanthrene (3-NPHE, 97.2%) and 9-nitrophenanthrene (9-NPHE, 99.8%) were procured from Dr. Ehrenstorfer (Augsburg, Germany). 9-…
Number of citations: 5 www.sciencedirect.com
MCR Sola, AG Santos, ST Martinez, MM Nascimento… - Scientific Reports, 2020 - nature.com
… In addition, the concentrations of 3-nitrophenanthrene (3-NPHE) (0.206 µg g −1 dw) and 9-nitrophenanthrene (9-NPHE) (0.179 µg g −1 dw) found in oysters 41 were the highest. …
Number of citations: 14 www.nature.com
H Heaney, AJ Jones, IT Millar - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… reaction of 9-bromophenanthrene in benzene with dinitrogen tetroxide to give 9-bromo-lO-nitrophenanthrene has been studied previously : l3 we find that 9-bromo3-nitrophenanthrene …
Number of citations: 2 pubs.rsc.org
S García-Alonso, AI Barrado-Olmedo… - Polycyclic Aromatic …, 2012 - Taylor & Francis
A simple analytical procedure was optimized for the analysis of selected nitro polycyclic aromatic hydrocarbons in soil samples. The procedure involved the sonication of analytes with …
Number of citations: 27 www.tandfonline.com
ESC Kwok, WP Harger, J Arey… - Environmental science & …, 1994 - ACS Publications
… (99.5+%), Aldrich Chemical Company; 3-nitrophenanthrene (99.7 %), 4-nitrophenanthrene (99%), … (34) predicted that 2-nitrophenanthrene should elute prior to 3-nitrophenanthrene. …
Number of citations: 110 pubs.acs.org
AK Wadday, ST Ghafel - 2022 International Congress on …, 2022 - ieeexplore.ieee.org
In this study, the amount of change in the bond length between atoms, and the energy gap range was calculated for the Anthracene and Phenanthrene mixing with nitro molecules. It …
Number of citations: 0 ieeexplore.ieee.org
S Uno, H Tanaka, S Miki, E Kokushi, K Ito… - Marine pollution …, 2011 - Elsevier
… Residues of 1-nitronaphthalne, 2-nitronaphthalene, 3-nitrophenanthrene, and 9-nitrophenanthrene were relatively higher in mussels and oysters. Their concentrations were in ppb …
Number of citations: 33 www.sciencedirect.com
NV Heeb, P Schmid, M Kohler, E Gujer… - … science & technology, 2008 - ACS Publications
… On average, less than 1% of the given 13 C 6 -phenanthrene was transformed to 13 C 6 -3-nitrophenanthrene, but no 13 C 6 -9-nitrophenanthrene was found. About 6 ± 5% and 2 ± 2% …
Number of citations: 137 pubs.acs.org
HA Bamford, JE Baker - Atmospheric environment, 2003 - Elsevier
… 3-Nitrophenanthrene and 4-nitrophenanthrene were negatively correlated with NO x and were the only nitro-PAHs correlated with O 3 , suggesting a different formation mechanism for …
Number of citations: 266 www.sciencedirect.com
AG Santos, ACD Regis, GO da Rocha… - … of chromatography A, 2016 - Elsevier
… were found to be between 0.5 pg (benzo[a]pyrene) to 2.1 pg (dibenzo[a,h]anthracene), for nitro-PAHs ranged between 3.2 pg (1-nitrobenzo[e]pyrene) and 22.2 pg (3-nitrophenanthrene)…
Number of citations: 73 www.sciencedirect.com

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